8-Methoxy-2-aminotetralin

説明

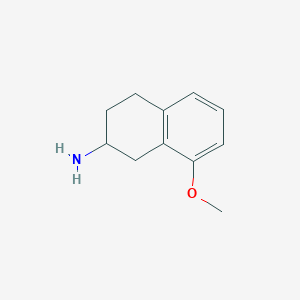

Structure

3D Structure

特性

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKOHSCTEHZRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311922 | |

| Record name | 8-Methoxy-2-aminotetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3880-77-1 | |

| Record name | 8-Methoxy-2-aminotetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3880-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxy-2-aminotetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3880-77-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis Methodologies and Enantioselective Preparation of 8 Methoxy 2 Aminotetralin

Classical Racemic Synthetic Approaches to 8-Methoxy-2-aminotetralin

Traditional synthetic routes to this compound typically yield a racemic mixture, which is an equal combination of both (R) and (S) enantiomers. These methods often begin with a readily available precursor and involve a series of established chemical transformations.

Starting Materials and Intermediates (e.g., 8-methoxy-1-tetralone)

The most common starting material for the classical synthesis of this compound is 8-methoxy-1-tetralone. researchgate.net This tetralone derivative serves as a key intermediate, and its synthesis has been the subject of various studies to improve yields and utilize accessible starting materials. researchgate.net One approach involves the conversion of the commercially available 7-methoxy-1-tetralone (B20472) to 8-methoxy-1-tetralone. researchgate.net Another method starts from 2-bromophenylacetic acid, proceeding through steps like Friedel-Crafts acylation/cyclization and copper(I)-catalyzed methoxylation to produce 8-methoxy-2-tetralone. researchgate.net

Critical Reaction Steps (e.g., ketone reduction, amination via Curtius rearrangement, Gabriel synthesis)

Once 8-methoxy-1-tetralone is obtained, a critical step is the reduction of the ketone group. This is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield 8-methoxy-1-tetralol.

Following the reduction, the amino group is introduced. Several methods can be employed for this amination step:

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to the corresponding amine. nih.govnih.govwikipedia.org The acyl azide is typically generated from a carboxylic acid. nih.govnih.govwikipedia.org In the context of this compound synthesis, a carboxylic acid precursor is converted to an acyl azide, which then undergoes the Curtius rearrangement to introduce the amine functionality. tandfonline.com The rearrangement proceeds with retention of the R-group's configuration. nih.gov

Gabriel Synthesis : This method provides a way to form primary amines from primary alkyl halides, avoiding the over-alkylation that can occur with direct amination. chemistrysteps.commasterorganicchemistry.com The process utilizes phthalimide (B116566) as a protected form of ammonia. masterorganicchemistry.com The phthalimide anion acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. chemistrysteps.commasterorganicchemistry.com Subsequent hydrolysis or, more commonly, hydrazinolysis cleaves the N-alkylphthalimide to release the primary amine. chemistrysteps.commasterorganicchemistry.com

Strategies for Racemic Resolution (e.g., chiral acids, enzymatic methods)

Since the classical synthetic routes produce a racemic mixture, resolution is necessary to separate the enantiomers.

Chiral Acids : A common method for resolving racemic amines is the formation of diastereomeric salts using a chiral acid. libretexts.orgorgosolver.comspcmc.ac.in Chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are used. libretexts.org These acids react with the racemic amine to form a mixture of diastereomeric salts, which have different physical properties and can be separated by methods like fractional crystallization. spcmc.ac.in Once separated, the pure enantiomer of the amine can be regenerated from its salt. spcmc.ac.in For instance, racemic 8-methoxy-2-N-propyltetralin has been resolved by forming diastereomers with (-)-(R)-O-methylmandelic acid, which are then separated by flash column chromatography. nih.gov

Enzymatic Methods : Biocatalytic resolutions offer a highly selective alternative. Lipases, such as those from Candida antarctica (CAL-B), can be used to selectively hydrolyze a racemic ester. For example, the acetyl ester of this compound can be hydrolyzed by CAL-B to yield the (S)-enantiomer with high enantiomeric excess. Another enzymatic approach is the use of transaminases (TAms), which can asymmetrically synthesize amines from prochiral ketones. almacgroup.comresearchgate.netwhiterose.ac.uk This method can produce both enantiomers of this compound in high yields and enantiomeric excesses. almacgroup.com

| Resolution Method | Reagent/Enzyme | Outcome |

| Chiral Acid Resolution | (-)-(R)-O-methylmandelic acid | Separation of (S,R) and (R,R) diastereomers |

| Enzymatic Resolution | Candida antarctica lipase (B570770) B (CAL-B) | (S)-8-Methoxy-2-aminotetralin (95% ee) from its acetyl ester |

| Enzymatic Asymmetric Synthesis | Transaminase (TAm) | (S)- and (R)-8-methoxy-2-aminotetraline (>95% ee) from 8-methoxy-2-tetralone |

Asymmetric Synthesis Methodologies for Enantiopure this compound

To circumvent the need for resolution and improve efficiency, asymmetric synthesis methods have been developed to directly produce enantiomerically pure this compound. These methods often rely on chiral catalysts to control the stereochemical outcome of the reaction.

Asymmetric Hydrogenation of Imino Precursors

A prominent strategy for the asymmetric synthesis of chiral amines is the hydrogenation of prochiral imines using a chiral catalyst. ajchem-b.comliv.ac.uk This approach is highly atom-economical. liv.ac.uk

Transition metal complexes, particularly those of iridium and ruthenium, are widely used in asymmetric imine hydrogenation. ajchem-b.com The success of these catalytic systems hinges on the design of the chiral ligands that coordinate to the metal center, as these ligands dictate the enantioselectivity of the reaction. pnas.org

Iridium and Ruthenium Complexes : Chiral iridium and ruthenium catalysts have proven to be highly effective for the asymmetric hydrogenation of various imines. ajchem-b.comwikipedia.org For example, the hydrogenation of an imine precursor of this compound using a ruthenium complex with a chiral ligand like Xyl-Skewphos can achieve high enantiomeric excess. Iridium catalysts, often combined with chiral phosphine-amine or phosphino-oxazoline ligands, are also highly active and selective. rsc.orgchinesechemsoc.orgacs.org The combination of an iridium complex with a chiral phosphoric acid can also create a highly enantioselective catalytic system for imine hydrogenation. liv.ac.uk

Chiral Ligand Design : The design of chiral ligands is crucial for effective asymmetric catalysis. pnas.org Many successful ligands are C2-symmetric diphosphines. pnas.org However, non-symmetrical ligands can also be highly effective, as the two coordinating groups interact differently with a metal-bound substrate. pnas.org The electronic and steric properties of the ligand are fine-tuned to create a chiral pocket around the metal center that directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer. chinesechemsoc.org Examples of chiral ligands used in these systems include Xyl-Skewphos and TangPhos.

| Catalyst System | Chiral Ligand | Substrate | Enantiomeric Excess (ee) |

| [Ru(Xyl-Skewphos)(DPEN)]Cl₂ | Xyl-Skewphos | 8-methoxy-2-iminotetralin | 97% |

| Iridium Complex | Spiro Phosphine-Amine-Phosphine | Dialkyl Imines | High |

| Iridium Complex | Spiro Phosphino-Oxazoline | N-aryl and N-alkyl imines | High |

Optimization of Reaction Parameters for Enantiomeric Purity

Achieving high enantiomeric purity is a critical goal in the synthesis of this compound. The enantiomeric excess (ee) is highly dependent on the careful optimization of several reaction parameters. Key factors include the choice of catalyst, solvent polarity, and reaction temperature. For instance, in chemoenzymatic methods, the pH of the reaction medium can significantly influence the yield and stereoselectivity. researchgate.net

Modern asymmetric hydrogenation techniques utilize iridium or ruthenium complexes paired with chiral ligands to produce the (S)-enantiomer directly from imine precursors. The hydrogenation of 8-methoxy-2-iminotetralin using a [Ru(Xyl-Skewphos)(DPEN)]Cl2 catalyst, for example, can achieve an enantiomeric excess of 97%. Similarly, enzymatic resolutions are fine-tuned to maximize stereoselectivity. The hydrolysis of a racemic ester of this compound using the lipase enzyme CAL-B in a phosphate (B84403) buffer at pH 7.0 can yield the (S)-enantiomer with 95% ee.

The table below summarizes key parameters influencing the enantiomeric purity in different synthetic approaches.

| Synthetic Method | Key Parameters | Typical Outcome |

| Asymmetric Hydrogenation | Catalyst (e.g., [Ru(Xyl-Skewphos)(DPEN)]Cl2), Hydrogen Pressure (e.g., 1 bar), Solvent | 97% ee for (S)-enantiomer |

| Enzymatic Resolution | Enzyme (e.g., Candida antarctica lipase), pH (e.g., 7.0), Substrate (e.g., acetyl ester) | 95% ee for (S)-enantiomer |

| Chemoenzymatic Transamination | Transaminase Enzyme, pH (e.g., 7.5), Amine Donor (e.g., (R)-α-methylbenzylamine) researchgate.net | >95% ee for both (R) and (S) enantiomers researchgate.net |

| Chiral Resolution | Resolving Agent (e.g., L-(+)-Tartaric Acid), Solvent (e.g., Ethanol) | >99% ee after resolution |

Chemoenzymatic Syntheses via Stereoselective Transamination

Chemoenzymatic synthesis represents a powerful and sustainable approach to producing chiral amines. ucl.ac.uk Transaminase (TAm) enzymes, in particular, are highly effective for the stereoselective synthesis of this compound. researchgate.net This method involves the asymmetric transfer of an amino group from an amine donor to a prochiral ketone. google.com

A short and efficient chemoenzymatic route starts from the prochiral 8-methoxy-β-tetralone. researchgate.net By selecting the appropriate transaminase enzyme, it is possible to produce either the (R)- or (S)-enantiomer of this compound in high yields and with excellent enantiomeric excesses, often exceeding 95%. researchgate.net This biocatalytic step highlights the value of enzymes for creating stereochemically pure pharmaceutical precursors under mild reaction conditions. researchgate.netucl.ac.uk

Regioselective Substitution and Stereocontrolled Transformations

The synthesis of 8-methoxy-substituted 2-aminotetralins often involves regioselective substitution to introduce the methoxy (B1213986) group at the desired C8 position. One approach involves using m-anisidine (B1676023) as a starting material, where the methoxy group directs subsequent reactions.

Furthermore, stereocontrolled transformations can be achieved using organometallic chemistry. The complexation of the aromatic ring of a 2-aminotetralin derivative with a tricarbonylchromium moiety can alter the reactivity of the ring and its substituents. psu.edu This allows for subsequent reactions to proceed with high regio- and stereoselectivity, providing derivatives with specific substitution patterns that would be difficult to obtain otherwise. psu.edu Advanced tandem processes, such as those involving an Overman rearrangement followed by a ring-closing metathesis and a Diels-Alder reaction, have also been developed for the rapid construction of substituted aminotetralin frameworks. researchgate.net

Preparation of Pharmaceutically Relevant Salt Forms (e.g., Hydrochloride)

For pharmaceutical applications, the active compound is often converted into a more stable and soluble salt form. The hydrochloride salt of this compound is a common and pharmaceutically relevant form. axonmedchem.com The preparation typically involves treating the free base of this compound with hydrochloric acid. vulcanchem.com This reaction is often carried out in an anhydrous solvent, such as ether, which causes the hydrochloride salt to precipitate out of the solution, allowing for easy isolation. vulcanchem.com This enhances the compound's stability and solubility, which are critical properties for its use in research and development. vulcanchem.com

This compound as a Versatile Synthetic Building Block

This compound is a privileged scaffold and a valuable synthetic building block, particularly in the field of medicinal chemistry. chemdiv.com Its structure, featuring a chiral amine on a tetralin framework, makes it an ideal starting point for creating a diverse range of more complex molecules.

Role in the Elaboration of Complex Molecular Architectures in Medicinal Chemistry

The aminotetralin core is central to the synthesis of ligands that target neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. axonmedchem.com this compound serves as a precursor for the elaboration of these complex molecular architectures. For example, it can be used to synthesize various agonists for melatonin (B1676174) receptors by reacting the amine group with reagents like acetic anhydride (B1165640) or propionic anhydride to form the corresponding amides. googleapis.com Its utility lies in its ability to be incorporated into larger, more intricate structures, enabling chemists to explore structure-activity relationships and develop new therapeutic agents for central nervous system disorders. psu.edu The ability to build upon such established scaffolds is a cornerstone of modern drug discovery and development. numberanalytics.comnih.gov

Structural and Stereochemical Determinants in 8 Methoxy 2 Aminotetralin Research

Enantiomeric Forms and Their Differential Biological Activity

The orientation of the amino group at the second position of the tetralin core creates a chiral center, leading to two distinct enantiomeric forms: (S)-(-) and (R)-(+). These enantiomers often exhibit different biological activities.

(S)-(-)-8-Methoxy-2-aminotetralin is a chiral derivative of 2-aminotetralin. Its pharmacological activity is primarily characterized by its interactions with neurotransmitter receptors, particularly those for dopamine (B1211576) and melatonin (B1676174).

The (S)-enantiomer acts as a partial agonist at dopamine D2 and D3 receptors. This modulation of dopamine pathways suggests its potential relevance in conditions where dopamine signaling is dysregulated. Furthermore, it has been noted for its selectivity towards dopamine receptors while also interacting with melatonin receptors. In the context of the serotonin (B10506) 5-HT1A receptor, the (S)-isomer of the related compound 8-OH-DPAT is a partial agonist. acnp.org

The (R)-(+)-enantiomer of 8-Methoxy-2-aminotetralin also demonstrates significant biological activity, particularly as a potent agonist at serotonin 5-HT1A receptors. axonmedchem.comaxonmedchem.com In functional studies of the related compound 8-OH-DPAT, the (R)-enantiomer behaves as a full agonist, while the (S)-enantiomer is a partial agonist. core.ac.uk This highlights the stereochemical sensitivity of the 5-HT1A receptor.

| Enantiomer | Receptor Profile | Functional Activity |

| (S)-(-)-8-Methoxy-2-aminotetralin | Partial agonist at Dopamine D2 and D3 receptors; interacts with melatonin receptors. | Partial agonist. |

| (R)-(+)-8-Methoxy-2-aminotetralin | Potent 5-HT1A receptor agonist. axonmedchem.comaxonmedchem.com | Full agonist at 5-HT1A receptors (inferred from 8-OH-DPAT). core.ac.uk |

Conformational Analysis and Ligand-Receptor Interactions

The three-dimensional shape, or conformation, of this compound and its derivatives is crucial for how they bind to their target receptors. The tetralin ring system is not planar and can adopt different conformations, which influences the spatial arrangement of the key pharmacophoric elements—the aromatic ring, the methoxy (B1213986) group, and the amino group.

Molecular modeling and NMR studies have been employed to understand the preferred conformations of aminotetralin derivatives and how these conformations interact with the binding pockets of receptors like the α2A- and α2C-adrenergic receptors. researchgate.netnih.gov For instance, in one study, the dimethylamine (B145610) group of a 5-substituted-2-aminotetralin was found to dock near a specific aspartate residue in the α2A-adrenergic receptor model, forming a characteristic ionic bond. nih.gov The orientation of the phenyl ring and its substituents can also lead to specific interactions, such as π–π stacking and halogen bonds, which stabilize the ligand-receptor complex. nih.gov These computational and experimental approaches provide insights into how specific structural features contribute to the observed biological activity. acs.org

Importance of the 8-Methoxy Moiety in Receptor Binding and Selectivity

The methoxy group at the 8th position of the tetralin ring plays a significant role in the molecule's pharmacological properties.

The 8-methoxy group is a key feature for high affinity at the serotonin 5-HT1A receptor. Research has shown that replacing the 8-hydroxy group of the well-known 5-HT1A agonist 8-OH-DPAT with an 8-methoxy group results in a compound that retains comparable potency. core.ac.ukresearchgate.net This indicates that the proton of the hydroxyl group is not essential for the drug-receptor interaction. core.ac.ukresearchgate.net The methoxy group itself can participate in favorable interactions within the receptor's binding site. For example, it can have a favorable lipophilic contact with certain amino acid residues. core.ac.uk The position of this group is critical; moving it to other positions on the aromatic ring can drastically alter receptor selectivity, shifting the compound's activity towards dopamine receptors. core.ac.ukthieme-connect.com

Impact of N-Substituents on Receptor Selectivity and Functional Efficacy

The identity of the substituent(s) on the nitrogen atom of the 2-amino group in this compound (8-MeO-AT) and its analogs is a critical determinant of both binding affinity and functional activity at various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Research has shown that modifying the size, length, and nature of these N-substituents can dramatically alter the compound's pharmacological profile.

For the closely related 8-hydroxy-2-aminotetralin (8-OH-DPAT), N-ethyl or N-propyl substitution yields the most potent 5-HT receptor agonists. nih.gov This trend holds for the 8-methoxy series as well, where the size of the N-alkyl groups is crucial. The unsubstituted primary amine, this compound, is reported to be almost inactive at 5-HT₁ₐ receptors. researchgate.net Activity is restored and modulated by N-alkylation. The mono-N-propyl derivative shows a slightly lower affinity for the 5-HT₁ₐ receptor compared to the di-N-propyl analog (8-MeO-DPAT). researchgate.net

Generally, for N,N-dialkylated derivatives, the N,N-di-n-propyl groups are considered optimal for high 5-HT₁ₐ receptor affinity. researchgate.net Substituting the di-n-propyl groups with either smaller (e.g., dimethyl) or larger (e.g., dipentyl) di-n-alkyl substituents leads to a significant decrease in affinity. researchgate.net Smaller N-alkyl groups, such as N-methyl, are known to reduce 5-HT₁ₐ affinity, while bulkier groups like N-pentyl can introduce or increase off-target activity at dopamine receptors. The N-propyl group appears to strike a balance between lipophilicity and favorable receptor interactions.

In broader studies on the 2-aminotetralin scaffold, N,N-dipropylamine substitution has been shown to produce higher affinity across 5-HT₁ receptor subtypes compared to N,N-dimethylamine analogs. acs.org However, this is context-dependent, as in a series of 5-substituted-2-aminotetralins (5-SATs) targeting α₂-adrenergic receptors, N,N-dipropylamine analogs displayed lower affinity than the corresponding N,N-dimethylamine and N-pyrrolidinyl compounds. nih.gov This is likely due to the more restricted space around the binding pocket in the α₂-adrenergic receptors. nih.gov Interestingly, while N,N-dialkylation is often favored, monosubstitution with a large phenylalkyl group, specifically a 3-phenylpropyl moiety, can also result in high-affinity compounds. researchgate.net

The functional outcome (i.e., agonist, partial agonist, or antagonist activity) is also heavily influenced by N-substitution. For instance, in the 5-SAT series, while the (2S)-enantiomers are consistently agonists at 5-HT₁ₐ, 5-HT₁ₙ, and 5-HT₁ₐ receptors, the specific N-substituent impacts potency and efficacy at each subtype. acs.org An N,N-dimethylamine-substituted analog was a full agonist at 5-HT₁ₐ and 5-HT₁ₐ receptors but only a weak partial agonist at the 5-HT₁ₙ receptor. acs.org

Table 1: Effect of N-Substituents on Receptor Affinity in this compound Analogs

| N-Substituent | Analog Compound | Target Receptor | Observed Affinity/Activity | Reference |

| Unsubstituted (-H, -H) | This compound | 5-HT₁ₐ | Almost inactive | researchgate.net |

| Mono-n-propyl (-H, -n-C₃H₇) | N-propyl-8-MeO-AT | 5-HT₁ₐ | Slightly lower affinity than dipropyl | researchgate.net |

| Di-n-propyl (-n-C₃H₇, -n-C₃H₇) | 8-MeO-DPAT | 5-HT₁ₐ | High affinity | researchgate.net |

| Di-methyl (-CH₃, -CH₃) | 8-MeO-DMAT | 5-HT₁ₐ | Decreased affinity vs. dipropyl | researchgate.net |

| Di-pentyl (-n-C₅H₁₁, -n-C₅H₁₁) | 8-MeO-DPentylAT | 5-HT₁ₐ / Dopamine | Decreased 5-HT₁ₐ affinity; increased dopamine activity | researchgate.net |

| 3-Phenylpropyl | 5-HT₁ₐ | High affinity | researchgate.net |

Structural Elucidation through X-ray Crystallography of Derivatives and Complexes

While the crystal structure of this compound itself is not widely reported, X-ray crystallography has been successfully employed to determine the precise three-dimensional structure and stereochemistry of its derivatives. This technique provides invaluable, unambiguous proof of molecular conformation and configuration, which is essential for understanding structure-activity relationships at an atomic level.

A key example is the structural analysis of a tricarbonylchromium complex of an this compound derivative. rsc.org Researchers prepared tricarbonylchromium complexes of several methoxy-substituted 2-propionamido- and 2-aminotetralins. rsc.org The stereochemistry of one of these, specifically (2S)-endo-tricarbonyl[8-methoxy-2-(N-propylpropionamido)tetralin]chromium , was definitively established through single-crystal X-ray structure analysis. rsc.orgrsc.org

This crystallographic determination was crucial as it confirmed the endo configuration of the complex and the (2S) absolute configuration at the chiral center of the aminotetralin moiety. rsc.orgrsc.org Such structural confirmation is vital for interpreting pharmacological data, as the spatial arrangement of the methoxy group, the N-acyl group, and the bulky tricarbonylchromium moiety relative to the tetralin ring system dictates how the molecule can interact with a receptor binding site. The study noted that these complexes could be demethoxylated, a reaction that occurred more readily with the endo-isomers than the exo-isomers, highlighting how stereochemistry can influence chemical reactivity. rsc.org

In related fields, X-ray crystallography has also been used to determine the absolute configuration of diastereomeric amide derivatives of the analogous compound 2-amino-5-methoxyindane, which were then hydrolyzed to yield the pure (R)- and (S)-enantiomers. researchgate.net Although this involves an indane core rather than a tetralin, it showcases the power of the technique in securing enantiopure compounds for precise pharmacological evaluation. These structural studies provide a solid foundation for molecular modeling and the rational design of new ligands with improved selectivity and efficacy. nih.govacs.org

Pharmacological Profile and Neurotransmitter Receptor Interactions of 8 Methoxy 2 Aminotetralin

Serotonin (B10506) Receptor Modulatory Activity

8-Methoxy-2-aminotetralin and its derivatives, more broadly classified as 2-aminotetralins, exhibit a notable affinity for several serotonin (5-HT) receptor subtypes. Their pharmacological activity is significantly influenced by stereochemistry and substitutions on the aminotetralin scaffold. The primary focus of research has been on the 5-HT1 receptor family due to the structural similarities between these compounds and serotonin.

Stereochemistry at the C2 position of the aminotetralin ring plays a pivotal role in the interaction with the 5-HT1A receptor. For 5-substituted-2-aminotetralins (5-SATs), the (S)-enantiomer consistently demonstrates a significantly higher binding affinity, often by 35- to 1000-fold, compared to the (R)-enantiomer nih.gov. This stereoselective preference highlights the specific conformational requirements for optimal binding and activation of the 5-HT1A receptor.

A common benchmark for evaluating new 5-HT1A receptor ligands is the prototypical agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). Unlike many 2-aminotetralin derivatives, 8-OH-DPAT shows no significant stereochemical preference at the 5-HT1A receptor, with both its (R)- and (S)-enantiomers exhibiting similar binding affinities and functional potencies nih.govacs.org. However, there are differing reports on the nature of their agonism, with some studies suggesting the (R)-enantiomer is a full agonist while the (S)-enantiomer is a partial agonist, and other research indicating both behave as partial agonists nih.govlsu.edu. In contrast, for 5-SATs, the (S)-enantiomer is consistently the more active form at the 5-HT1A receptor nih.gov.

| Compound | Stereoselectivity at 5-HT1A | Nature of Agonism |

|---|---|---|

| This compound (unsubstituted amine) | Data not available | Reported as nearly inactive |

| 5-Substituted-2-aminotetralins (general) | (S) > (R) enantiomer (35-1000x higher affinity) nih.gov | Varies (partial to full agonists) nih.gov |

| 8-OH-DPAT | No significant preference nih.govacs.org | (R)-enantiomer often considered a full agonist, (S)-enantiomer a partial agonist; some studies suggest both are partial agonists nih.govlsu.edu |

The 5-HT1B receptor is involved in various physiological processes, and its modulation can have significant therapeutic implications. For the broader class of 5-substituted-2-aminotetralins, the (S)-enantiomers generally exhibit higher affinity for the 5-HT1B receptor compared to the (R)-enantiomers nih.gov. The functional outcome of this binding is typically agonistic, though the potency and efficacy can be influenced by the specific substitutions on the aminotetralin structure. For instance, certain substitutions can lead to full agonism, while others may result in partial agonism at the 5-HT1B receptor nih.govacs.org.

Similar to the 5-HT1B receptor, the 5-HT1D receptor shows a stereoselective preference for the (S)-enantiomers of 5-substituted-2-aminotetralins nih.gov. These compounds generally act as agonists at the 5-HT1D receptor. The level of agonist activity, ranging from partial to full, is dependent on the specific chemical modifications of the 2-aminotetralin molecule nih.govacs.org.

| Receptor Subtype | Binding Affinity of 5-SATs (Ki) | Stereoselectivity of 5-SATs | Functional Modulation by 5-SATs |

|---|---|---|---|

| 5-HT1A | ≤ 25 nM nih.govnih.gov | (S) > (R) nih.gov | Agonists (varying potency and efficacy) nih.govnih.gov |

| 5-HT1B | ≤ 25 nM nih.govnih.gov | (S) > (R) nih.gov | Agonists (varying potency and efficacy) nih.govnih.gov |

| 5-HT1D | ≤ 25 nM nih.govnih.gov | (S) > (R) nih.gov | Agonists (varying potency and efficacy) nih.govnih.gov |

| 5-HT1F | > 1 μM nih.govnih.gov | Not applicable due to low affinity | Essentially inactive nih.govnih.gov |

In contrast to their significant activity at the 5-HT1A, 5-HT1B, and 5-HT1D receptors, 2-aminotetralin derivatives, including the 5-SATs, have demonstrated essentially no affinity for the 5-HT1F receptor. Binding studies have shown their affinity (Ki) to be greater than 1 μM, indicating a lack of significant interaction with this receptor subtype nih.govnih.gov. Consequently, these compounds are not considered to have any functional modulatory activity at the 5-HT1F receptor.

Irreversible Ligand Properties of Specific this compound Derivatives at 5-HT Sites

Certain derivatives of this compound have been specifically engineered to act as irreversible ligands at serotonin (5-HT) receptor sites. An important example is 8-methoxy-2-(N-2'-chloropropyl, N-propyl) aminotetralin, also known as 8-methoxy-2'-chloro-PAT, which is an alkylating agent derived from a potent 5-HT agonist. nih.gov This compound has demonstrated the ability to cause an irreversible blockade of radiolabeled ligand binding to postsynaptic 5-HT1 (A and B) sites in rat hippocampal membranes. nih.gov This blockade could not be reversed by extensive washing of the membranes, a characteristic feature of an irreversible ligand. nih.gov

The irreversible action of 8-methoxy-2'-chloro-PAT was also observed at presynaptic 5-HT binding sites in striatal membranes. nih.gov The mechanism of this irreversible binding is confirmed by the observation that prior occupancy of the 5-HT1 sites with serotonin or another agonist prevented the subsequent blockade by the alkylating agent. nih.gov Despite its potent and irreversible action at multiple 5-HT1 receptor sites (5-HT1A, 5-HT1B, and presynaptic sites), 8-methoxy-2'-chloro-PAT is considered a selective agent. nih.gov It was found to have no effect on ³H-spiperone binding to 5-HT2 sites, nor did it interact with GABA or benzodiazepine (B76468) binding sites, highlighting its specificity for the serotonin system. nih.gov

Dopamine (B1211576) Receptor Modulatory Activity

This compound and its related structures are recognized for their interaction with the dopaminergic system, a key area of interest in medicinal chemistry. The 2-aminotetralin scaffold is a versatile structure known for targeting dopamine receptors, among others.

(S)-(-)-8-Methoxy-2-aminotetralin functions as a partial agonist at both dopamine D2 and D3 receptors. Dopamine receptor partial agonists (DRPAs) represent a distinct class of antipsychotic agents that possess intrinsic agonist activity at D2/D3 receptors, allowing them to act as either agonists or antagonists depending on the endogenous dopamine levels in different brain regions. frontiersin.org This modulatory activity is crucial for regulating functions such as mood, cognition, and motor control.

The D2 and D3 receptors belong to the D2-like family and have a high affinity for dopamine. nih.govmdpi.com Partial agonists are of significant interest for therapeutic applications, with research focusing on their potential to treat conditions like psychosis and substance use disorders. nih.govnih.gov The development of ligands with specific affinities and activities at these receptor subtypes is a key goal in neuropharmacology. While many N,N-disubstituted 2-aminotetralins are potent D2 agonists, the specific profile of this compound as a partial agonist highlights its unique modulatory capabilities. nih.gov

| Compound | Dopamine D2 Affinity | Dopamine D3 Affinity | Functional Activity |

|---|---|---|---|

| (S)-(-)-8-Methoxy-2-aminotetralin | Moderate | Moderate | Partial Agonist |

| Aripiprazole | High | High | Partial Agonist frontiersin.org |

| Cariprazine | High | Very High (D3-preferring) | Partial Agonist frontiersin.orgnih.gov |

| Brexpiprazole | High | High | Partial Agonist frontiersin.org |

In addition to direct receptor interaction, this compound derivatives can influence the dynamics of dopamine release. For instance, a series of 2-amido-8-methoxytetralins were assessed for their ability to inhibit the calcium-dependent release of [³H]dopamine from rabbit retina. nih.gov The lead compound in this series, 2-acetamido-8-methoxytetralin, demonstrated potency in this assay, indicating an ability to modulate presynaptic dopamine release mechanisms. nih.gov This modulation of neurotransmitter release is a key aspect of its pharmacological profile.

The affinity of 2-aminotetralin derivatives for the dopamine D4 receptor has been investigated. In a study evaluating a series of 2-aminotetralins with various substitutions, none of the tested compounds exhibited high affinity for the dopamine D4 receptor. acs.orgnih.gov The D4 receptor, another member of the D2-like family, has gained attention as a therapeutic target for several central nervous system conditions. mdpi.com The low affinity of this class of compounds for the D4 receptor, relative to their higher affinity for D2 and D3 receptors, is a notable aspect of their selectivity profile. acs.orgnih.gov This suggests that the pharmacological effects of this compound are likely not mediated to a significant degree by direct interaction with the D4 receptor.

Melatonin (B1676174) Receptor Agonism

Research has indicated that this compound and its derivatives may act as melatonin receptor agonists. A study of various methoxy-substituted 2-amidotetralins revealed that the methoxy (B1213986) group at the 8-position of the tetralin ring is essential for optimal agonistic activity at the melatonin receptor. nih.gov The lead compound, 2-acetamido-8-methoxytetralin, showed a moderate affinity and potency at the melatonin receptor, establishing this chemical series as a class of nonindolic melatonin-like agents. nih.gov

| Parameter | Value | Assay |

|---|---|---|

| Affinity (Ki) | 46 nM | Competition for 2-[¹²⁵I]iodomelatonin binding (chicken retinal membranes) nih.gov |

| Potency (IC50) | 1.4 nM | Inhibition of calcium-dependent [³H]dopamine release (rabbit retina) nih.gov |

The neurohormone melatonin acts through two primary G protein-coupled receptors, MT1 and MT2, which are involved in regulating circadian rhythms, sleep, and other physiological processes. elifesciences.orgwikipedia.orgnih.gov These two receptor subtypes, while both activated by melatonin, can have distinct and sometimes opposing functions. frontiersin.orgmdpi.com For example, activation of MT1 receptors has been implicated mainly in the regulation of REM sleep, while MT2 receptors appear to selectively increase non-REM sleep. frontiersin.org

The study on 2-amido-8-methoxytetralins demonstrated their agonistic activity at melatonin receptors generally, highlighting the structural importance of the 8-methoxy group for this interaction. nih.gov While this research established the class as melatonin-like agents, it did not differentiate the specific binding affinities or functional activities at the individual MT1 and MT2 subtypes. nih.gov The development of ligands that are selective for either the MT1 or MT2 receptor is a significant goal in pharmacology to create more targeted therapeutic agents for sleep and circadian rhythm disorders. nih.gov

Structural Features Essential for Melatonin Receptor Agonistic Activity

The agonistic activity of this compound and related compounds at melatonin receptors is highly dependent on specific structural features. Research into a series of methoxy-substituted 2-amidotetralins, a closely related class of compounds, has elucidated the key molecular components necessary for optimal receptor interaction and activation. Two primary structural requirements have been identified for high-affinity binding and potent agonistic effects. rug.nlnih.gov

Firstly, the substituent at the 2-position of the tetralin ring is crucial for receptor affinity. rug.nlnih.gov In the case of 2-amidotetralins, an amido group with a small, non-branched alkyl substituent was found to be essential. rug.nlnih.gov Secondly, and most critically for agonistic activity, is the presence of the methoxy group at the 8-position of the tetralin ring. rug.nlnih.gov This 8-methoxy substituent is considered essential for optimal agonistic function at the melatonin receptor. rug.nlnih.gov The lead compound in these studies, 2-acetamido-8-methoxytetralin, demonstrated moderate affinity (Ki = 46 nM) and significant potency (IC50 = 1.4 nM) at the melatonin receptor, highlighting the importance of these structural elements. rug.nlnih.gov These findings underscore that the specific placement of the methoxy group on the aromatic ring is a key determinant of the compound's ability to effectively activate melatonin receptors.

| Structural Feature | Role in Melatonin Receptor Interaction | Source |

| Substituent at 2-position | Essential for receptor affinity. | rug.nlnih.gov |

| Methoxy group at 8-position | Essential for optimal agonistic activity. | rug.nlnih.gov |

Adrenergic Receptor Interactions

Beyond its activity at melatonin receptors, this compound and its analogues exhibit significant interactions with the adrenergic system. The aminotetralin chemical scaffold allows these compounds to bind to and modulate various adrenergic receptor subtypes, leading to a range of pharmacological effects. nih.gov These interactions are complex, with the specific substitution pattern on the tetralin ring dictating the affinity and functional activity at different alpha-adrenergic receptors. acs.orgnih.govnih.gov

Alpha1-Adrenoceptor Agonism

Studies involving 5-substituted-8-methoxy-2-aminotetralin compounds have indicated that they function as alpha-1 (α1) adrenoceptor agonists. nih.gov These compounds have been shown to readily penetrate the blood-brain barrier and potentiate the locomotor activity induced by apomorphine (B128758) in reserpinized mice. nih.gov This effect is suggested to be a result of the activation of central alpha-receptors. nih.gov The α1-agonistic activity is further supported by the finding that this potentiation of locomotor activity is selectively blocked by phenoxybenzamine, a preferential α1-antagonist, but not by drugs that block other receptor types. nih.gov At higher doses, some of these aminotetralin compounds can induce locomotor activity on their own, an effect that is blocked by various drugs in correlation with their α1-antagonist potencies. nih.gov

Targeting Alpha2A and Alpha2C Adrenergic Receptors

The alpha-2 (α2) adrenergic receptor family, which includes the α2A, α2B, and α2C subtypes, is another important target for aminotetralin derivatives. wikipedia.org Drug discovery in this area is complicated by the high degree of similarity in the binding pockets of the α2A and α2C subtypes. acs.orgnih.govnih.gov However, research on a novel class of 5-substituted-2-aminotetralins (5-SATs) has revealed a unique and diverse pharmacological profile at these receptors. acs.orgnih.govnih.gov

Certain compounds within this class act as partial agonists at the α2A-adrenergic receptor while simultaneously functioning as inverse agonists at the α2C-adrenergic receptor. acs.orgnih.gov This dual activity represents a novel pharmacological profile. acs.orgnih.gov This is significant because activating the α2A receptor is considered beneficial in many clinical contexts, whereas activating the α2C receptor may be detrimental to these positive effects. acs.orgnih.govnih.gov These 5-SAT analogues demonstrate high potency at both receptor subtypes, with EC50 values often less than 2 nM, regarding their ability to inhibit adenylyl cyclase and the production of cyclic adenosine (B11128) monophosphate (cAMP). acs.orgnih.gov

| Receptor Subtype | Activity of Aminotetralin Analogues | Functional Outcome | Source |

| Alpha-1 (α1) | Agonist | Potentiation of locomotor activity. | nih.gov |

| Alpha-2A (α2A) | Partial Agonist | Modulation of adenylyl cyclase. | acs.orgnih.gov |

| Alpha-2C (α2C) | Inverse Agonist | Modulation of adenylyl cyclase. | acs.orgnih.gov |

Broad Neurotransmitter System Modulation and Off-Target Effects

The pharmacological activity of this compound extends to other neurotransmitter systems, indicating a broader modulation profile. Notably, the (S)-enantiomer, (S)-(-)-8-Methoxy-2-aminotetralin, has been identified as a partial agonist at dopamine D2 and D3 receptors. These receptors are critical in regulating mood, cognition, and motor control.

The compound's interaction with dopamine receptors can be influenced by modifications to its chemical structure. For instance, the size of the N-alkyl group can affect its receptor selectivity. While smaller N-alkyl groups, such as N-methyl, may reduce affinity for the 5-HT1A receptor, the introduction of bulkier groups like N-pentyl can increase off-target activity at dopamine receptors. This demonstrates that while the core this compound structure has a specific pharmacological profile, its off-target effects can be tuned through chemical modification.

Structure Activity Relationship Sar Studies of 8 Methoxy 2 Aminotetralin and Its Derivatives

Impact of Aromatic Ring Substitutions on Receptor Selectivity and Potency

The substitution pattern on the aromatic portion of the tetralin scaffold is a critical determinant of receptor selectivity and potency. Modifications at positions 5, 6, 7, and 8 can dramatically alter the affinity and efficacy of these compounds at various receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors.

The substituent at the 8-position of the 2-aminotetralin ring plays a pivotal role in defining the pharmacological character of the molecule. The comparison between an 8-methoxy (-OCH3) group and an 8-hydroxy (-OH) group is particularly illustrative.

The 8-hydroxy derivative, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is a well-known potent and selective 5-HT1A receptor agonist. The hydroxyl group is capable of forming a hydrogen bond, which is thought to contribute to its full agonist activity at this receptor.

In contrast, replacing the 8-hydroxy group with an 8-methoxy group, as in 8-Methoxy-2-aminotetralin derivatives, eliminates the potential for hydrogen bond donation from this position. Despite this, compounds with an 8-methoxy substituent can retain high affinity for the 5-HT1A receptor. For instance, 8-MeO-DPAT demonstrates comparable 5-HT1A affinity to 8-OH-DPAT, which suggests that the proton of the 8-hydroxy group is not essential for binding. The methoxy (B1213986) group, being more lipophilic, can enhance interactions with hydrophobic pockets within the receptor. This substitution can, however, alter the functional outcome, with some 8-methoxy derivatives acting as partial agonists or antagonists. Furthermore, the methoxy group can improve pharmacokinetic stability by reducing oxidative metabolism that the acidic proton of a hydroxyl group might undergo.

| Compound | 8-Position Substituent | Receptor Target | Affinity (Ki) | Functional Activity |

|---|---|---|---|---|

| 8-OH-DPAT | -OH | 5-HT1A | 0.6 nM | Full Agonist |

| (S)-8-MeO-2-AT | -OCH3 | 5-HT1A | 2.1 nM | Partial Agonist |

Substitutions at other positions on the aromatic ring also profoundly influence the pharmacological profile of 2-aminotetralin derivatives.

Position 5: Introducing hydrophobic groups at the 5-position, such as a fluoro or methyl group, has been shown to decrease affinity for the 5-HT1A receptor but can impart antagonist properties. For example, a 5-phenyl substituted analogue, 5-PAT, displayed over 10-fold higher potency at the 5-HT1D receptor compared to the 5-HT1A and 5-HT1B receptors. acs.org It acted as a full agonist at 5-HT1A and 5-HT1D receptors but was a weak partial agonist at the 5-HT1B receptor. acs.org

Positions 6 and 7: The placement of hydroxyl groups at positions 6 and 7 shifts the selectivity towards dopamine receptors. For example, 7-hydroxy-2-aminotetralin (7-OH-DPAT) shows a preference for dopamine D3 and D2 receptors. Derivatives with dihydroxy substitutions at either the 5,6- or 6,7-positions can induce hyperactivity and stereotyped behavior, with the 5,6-dihydroxy compounds being more potent. nih.gov Dimethoxy derivatives at these positions, however, were found to be inactive. nih.gov

The following table summarizes the effects of various substitutions on the aromatic ring:

| Compound | Substitution | Primary Receptor Target | Observed Activity |

|---|---|---|---|

| 8-OH-DPAT | 8-Hydroxy | 5-HT1A | High-affinity agonist |

| 7-OH-DPAT | 7-Hydroxy | Dopamine D3/D2 | Dopamine agonist |

| 5-Fluoro/5-Methyl Derivatives | 5-Fluoro or 5-Methyl | 5-HT1A | Reduced affinity, potential antagonist properties |

| 5,6-Dihydroxy Derivatives | 5,6-Dihydroxy | Dopamine | Potent induction of hyperactivity |

| 6,7-Dihydroxy Derivatives | 6,7-Dihydroxy | Dopamine | Induction of hyperactivity |

Hydrophobic interactions are a key factor in the binding of 2-aminotetralin derivatives to their receptor targets. The 8-methoxy group, being more lipophilic than a hydroxyl group, enhances these interactions. This increased lipophilicity can stabilize the compound within the hydrophobic pockets of serotonin and dopamine receptors. The ability of the 8-methoxy group to maintain potency, despite the loss of a hydrogen-bonding donor, underscores the significance of these hydrophobic contacts. In some cases, the 8-methoxy group has been shown to optimize hydrophobic interactions within the binding pocket of the target, leading to enhanced inhibitory potency.

Influence of Amine Moiety Modifications on Functional Activity and Binding Affinity

Modifications to the amine group at the 2-position of the tetralin ring are crucial for determining the functional activity and binding affinity of these compounds. The size and nature of the substituents on the nitrogen atom, as well as the degree of substitution (primary, secondary, or tertiary amine), significantly impact the pharmacological profile.

The nature of the N-alkyl substituents plays a critical role in the potency and selectivity of 2-aminotetralin derivatives.

N-propyl substitution: An N-propyl group is often found to be optimal for activity at dopamine receptors. nih.gov In the case of (S)-8-MeO-2-AT, the N-propyl group provides a balance between lipophilicity and receptor interactions. N,N-dipropyl substitution in 5,6-dihydroxy-2-aminotetralin abolished the hyperactivity response while increasing stereotypic potential. nih.gov

N-allyl substitution: The replacement of an N-propyl group with an N-allyl group can produce similar activities in some series of compounds. drugbank.com

N-phenylalkyl substitution: The introduction of a bulky N-phenylalkyl group can lead to a loss of activity. drugbank.com

Other N-alkyl substitutions: Smaller N-alkyl groups, such as N-methyl, tend to reduce 5-HT1A affinity, while bulkier groups like N-pentyl can increase off-target activity at dopamine receptors. N-ethyl and N-propyl substitutions have been shown to markedly enhance stereotypic potential in the 5,6-dihydroxy series. nih.gov

The following table illustrates the impact of different N-alkyl substitutions:

| Base Compound Series | N-Alkyl Substitution | Effect on Activity |

|---|---|---|

| 2-amino-5-hydroxy/methoxy-tetralins | N-propyl | Optimal for dopamine receptor activity |

| (S)-8-MeO-2-AT | N-propyl | Balances lipophilicity and receptor interactions |

| 5,6-dihydroxy-2-aminotetralin | N-ethyl, N-propyl | Enhanced stereotypic potential |

| 5,6-dihydroxy-2-aminotetralin | N,N-dipropyl | Abolished hyperactivity, increased stereotypic potential |

| (S)-8-MeO-2-AT | N-methyl | Reduced 5-HT1A affinity |

| (S)-8-MeO-2-AT | N-pentyl | Increased off-target dopamine receptor activity |

The degree of substitution on the amine nitrogen (secondary vs. tertiary) also has a significant impact on the pharmacological properties of 2-aminotetralin derivatives. Generally, tertiary amines are found to be more potent than their secondary amine counterparts. rug.nl Primary and secondary amines have been observed to bind with lower affinity than tertiary amines in some series. researchgate.net

A secondary amine possesses a hydrogen atom attached to the nitrogen, which can participate in hydrogen bonding, while a tertiary amine does not. quora.com This difference in hydrogen bonding capability and the increased steric bulk of tertiary amines can lead to differential interactions with the receptor binding pocket, influencing both affinity and functional activity.

Amido Group Characteristics for Melatonin (B1676174) Receptor Activity

The nature of the amido group at the 2-position of the tetralin ring is a critical determinant of affinity and activity at melatonin receptors. Research into a series of methoxy-substituted 2-amidotetralins has elucidated specific structural requirements for optimal melatonergic agonism. nih.gov

A key finding is that the amido group is essential for affinity, and it should possess a small, non-branched alkyl group. nih.gov This was demonstrated in a study where a range of 2-amidotetralins were evaluated for their ability to bind to melatonin receptors. The lead compound identified from this series was 2-acetamido-8-methoxytetralin , which contains a simple acetyl group. nih.govresearchgate.net This compound displayed a moderate affinity (K_i = 46 nM) and a potent functional activity (IC_50 = 1.4 nM) at the melatonin receptor. nih.govresearchgate.net

Furthermore, the presence of the methoxy substituent at the 8-position of the tetralin ring was found to be essential for achieving the best agonistic activity at the melatonin receptor. nih.govresearchgate.net This combination of a small N-acyl group and an 8-methoxy substituent defines a class of non-indolic melatonin-like agents. nih.gov

The following table summarizes the binding affinity and functional potency of the lead compound, 2-acetamido-8-methoxytetralin, at the melatonin receptor.

| Compound | K_i (nM) | IC_50 (nM) | Receptor Target |

| 2-acetamido-8-methoxytetralin | 46 | 1.4 | Melatonin Receptor |

Table 1: Melatonin Receptor Activity of 2-acetamido-8-methoxytetralin. Data sourced from nih.govresearchgate.net.

Stereochemical Determinants of Receptor Selectivity and Intrinsic Agonism

The stereochemistry of this compound and its analogues plays a pivotal role in defining their selectivity for different receptors and their intrinsic efficacy as agonists or antagonists.

Enantiomeric Differences in 5-HT1A Receptor Efficacy ((R)- vs (S)-8-MeO-DPAT)

The two enantiomers of 8-methoxy-2-(dipropylamino)tetralin (8-MeO-DPAT) exhibit distinct pharmacological profiles at the serotonin 5-HT1A receptor. The (R)-enantiomer, (R)-8-MeO-DPAT , acts as a full agonist, capable of robustly activating the receptor. In contrast, the (S)-enantiomer, (S)-8-MeO-DPAT , behaves as a partial agonist or even an antagonist depending on the specific cellular environment. This difference in efficacy is a clear demonstration of the stereochemical sensitivity of the 5-HT1A receptor.

This stereoselective activity is not unique to the 8-methoxy derivative. The parent compound, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), shows a similar pattern. Biochemical and computational studies have confirmed that the (R)-enantiomer of 8-OH-DPAT is a full and potent agonist, while the (S)-enantiomer is not.

| Enantiomer | Intrinsic Activity at 5-HT1A Receptor |

| (R)-8-MeO-DPAT | Full Agonist |

| (S)-8-MeO-DPAT | Partial Agonist / Antagonist |

Table 2: Functional Differences Between 8-MeO-DPAT Enantiomers at the 5-HT1A Receptor.

Stereoselective Effects on Dopaminergic and Serotonergic Properties

The stereochemistry of this compound derivatives also dictates their activity at dopamine receptors. The (S)-enantiomer of this compound, (S)-(-)-8-Methoxy-2-aminotetralin , has been shown to act as a partial agonist at both dopamine D2 and D3 receptors. This interaction with the dopaminergic system, alongside its effects on melatonin receptors, contributes to its unique pharmacological profile.

Further evidence for stereoselectivity in dopaminergic interactions comes from studies on related aminotetralin derivatives. For instance, in the case of cis-5-methoxy-1-methyl-2-(di-n-propylamino)tetralin (B1683369) (UH 232) and its 5-hydroxy analogue (UH 242), the (-)-enantiomers behave as dopamine receptor agonists, while the (+)-enantiomers act as antagonists with a preferential action on dopamine autoreceptors. nih.gov This highlights that the spatial arrangement of the molecule is crucial for determining whether it will stimulate or block dopamine receptors.

SAR of Conformationally Restricted Analogues of 2-aminotetralins

Modifying the conformational flexibility of the 2-aminotetralin scaffold has significant consequences for its receptor binding and activity. The 2-aminotetralin structure itself can be considered a conformationally restricted analogue of phenylethylamine. wikipedia.org

Studies on tricyclic analogues, where the structure is further constrained, provide valuable SAR insights. In a series of 2,3,3a,4,5,9b-hexahydro-1H-benz[e]indole derivatives, which are rigid tricyclic analogues of 2-aminotetralin, the stereochemistry of the ring junctions (cis vs. trans) and the absolute configuration of chiral centers profoundly influence activity. nih.gov

For analogues with a 9-methoxy substitution (structurally related to the 8-methoxy position in tetralins), the cis isomers were more potent than the trans isomers at the 5-HT1A receptor. nih.gov Within the cis series, the (3aR)-(-)-enantiomers displayed the highest potency. nih.gov These 9-methoxy analogues exhibited a mixed profile of 5-HT1A agonism and dopamine D2 antagonism. nih.gov In contrast, analogues lacking aromatic substitution still showed good 5-HT1A agonist activity, but in this case, the trans isomers had equal or higher affinity than the corresponding cis isomers. nih.gov

This demonstrates that the optimal conformation for receptor interaction is highly dependent on the substitution pattern on the aromatic ring.

| Analogue Type | Stereochemical Preference for 5-HT1A Affinity |

| 9-Methoxy-hexahydro-1H-benz[e]indoles | cis > trans ; (3aR)-(-) enantiomer most potent |

| Unsubstituted hexahydro-1H-benz[e]indoles | trans ≥ cis |

Table 3: Stereochemical Influence in Conformationally Restricted 2-Aminotetralin Analogues. Data sourced from nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Amido-8-methoxytetralins

Quantitative structure-activity relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. A comprehensive 3D-QSAR study using the Comparative Molecular Field Analysis (CoMFA) method was conducted on a large set of 133 melatonin receptor ligands, which notably included N-acyl-2-amino-8-methoxytetralins as a distinct subset. nih.gov

This study aimed to establish a quantitative relationship between the structural features of these compounds and their affinity for the melatonin receptor. The compounds were aligned based on the proposed active conformation of melatonin, and their affinities were calculated from radioligand displacement assays. nih.gov

The CoMFA models were developed for different subsets of the compounds, including the one containing the 2-amido-8-methoxytetralin derivatives. These models utilized steric, electrostatic, and lipophilic fields as structural descriptors to predict binding affinity. nih.gov Importantly, a comprehensive model that encompassed all 133 diverse compounds was successfully derived, indicating a common mode of interaction at the melatonin receptor. nih.gov This unified model yielded strong statistical parameters (Q^2 = 0.769, R^2 = 0.905), demonstrating its predictive power. nih.gov

Such QSAR models are invaluable tools in medicinal chemistry. They provide critical insights into the structural requirements for receptor binding and can guide the rational design of novel, more potent, and selective ligands prior to their chemical synthesis. researchgate.net

Mechanistic Investigations of 8 Methoxy 2 Aminotetralin at Molecular and Cellular Levels

Agonist, Partial Agonist, and Antagonist Actions at Specific Neurotransmitter Receptors

8-Methoxy-2-aminotetralin exerts its pharmacological effects by binding to and modulating the activity of several key neurotransmitter receptors, primarily within the serotonin (B10506) and dopamine (B1211576) systems. Its functional activity—whether it acts as a full agonist, partial agonist, or antagonist—is critically determined by its stereochemistry, i.e., whether it is the (R) or (S) enantiomer.

The compound is a well-characterized ligand for the serotonin 5-HT1A receptor. axonmedchem.comaxonmedchem.com The (R)-enantiomer, (R)-8-MeO-DPAT, generally functions as a full agonist at 5-HT1A receptors, eliciting a maximal response comparable to the endogenous neurotransmitter, serotonin. nih.gov In contrast, the (S)-enantiomer, (S)-8-MeO-DPAT, behaves as a partial agonist or even an antagonist depending on the specific cellular environment and the level of intrinsic receptor activity. This means it produces a submaximal response on its own and can block the effects of a full agonist.

In addition to its prominent role at serotonin receptors, this compound interacts with dopamine receptors. Specifically, the (S)-enantiomer has been identified as a partial agonist at both dopamine D2 and D3 receptors. Its ability to fine-tune the activity of these receptors, which are crucial for mood, cognition, and motor control, underscores its complex pharmacological profile. Some research on related conformationally restricted analogs of this compound, however, has indicated weak in vitro 5-HT1A agonist activity and a lack of significant dopaminergic effects, highlighting the importance of specific structural features in determining the precise pharmacological outcome. nih.gov The parent compound for many of these studies, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is a standard selective 5-HT1A agonist that also shows moderate affinity for 5-HT7 receptors. rndsystems.commedchemexpress.comwikipedia.org

| Enantiomer | Receptor | Functional Activity | Reference |

|---|---|---|---|

| (R)-8-Methoxy-2-aminotetralin | 5-HT1A | Full Agonist | |

| (S)-8-Methoxy-2-aminotetralin | 5-HT1A | Partial Agonist / Antagonist | |

| Dopamine D2 | Partial Agonist | ||

| Dopamine D3 | Partial Agonist |

Modulation of Neurotransmitter Release and Reuptake Mechanisms

By acting on specific presynaptic autoreceptors, this compound can significantly alter the synthesis and release of key neurotransmitters. Its primary mechanism in this regard stems from its agonist activity at 5-HT1A receptors, which function as somatodendritic autoreceptors on serotonin neurons. lsu.edu

Stimulation of these 5-HT1A autoreceptors by an agonist leads to neuronal hyperpolarization and a decrease in the firing rate of serotonergic neurons. lsu.edu This inhibitory feedback loop results in a marked reduction in the synthesis, turnover, and release of serotonin (5-HT) in various brain regions, including the hippocampus. rndsystems.comlsu.edu Studies on the closely related compound 8-OH-DPAT demonstrate this effect clearly, showing that its administration as a 5-HT1A agonist reduces serotonin levels by approximately 65%. nih.gov

The modulation of the serotonin system has downstream consequences for other neurotransmitters. The reduction in serotonin outflow can lead to a disinhibition of dopamine and noradrenaline (norepinephrine) release. Research has shown that the administration of 8-OH-DPAT can increase levels of dopamine by 100% and noradrenaline by as much as 175%. nih.gov This reciprocal control highlights the intricate interplay between different neurotransmitter systems. Therefore, through its primary action at 5-HT1A receptors, this compound is expected to decrease serotonin release while indirectly increasing the release of dopamine and noradrenaline. nih.gov

| Neurotransmitter | Change in Extracellular Level | Underlying Mechanism | Reference |

|---|---|---|---|

| Serotonin (5-HT) | ▼ Decreased (~65%) | Activation of presynaptic 5-HT1A autoreceptors, reducing neuronal firing and 5-HT release. | lsu.edunih.gov |

| Dopamine (DA) | ▲ Increased (~100%) | Heteroreceptor-mediated control; reduced serotonin activity leads to disinhibition of dopamine release. | nih.gov |

| Noradrenaline (NA) | ▲ Increased (~175%) | Heteroreceptor-mediated control; reduced serotonin activity leads to disinhibition of noradrenaline release. | nih.gov |

Intracellular Signaling Pathway Activation or Inhibition

The binding of this compound to its target receptors initiates a cascade of intracellular signaling events. The specific pathways activated or inhibited depend on the G-protein to which the receptor is coupled. The primary targets of this compound, the 5-HT1A, dopamine D2, and dopamine D3 receptors, all belong to the Gαi/o family of G-protein coupled receptors (GPCRs). acs.orgnih.gov

The canonical signaling pathway for Gαi/o-coupled receptors involves the inhibition of the enzyme adenylyl cyclase. Upon agonist binding, the activated Gαi subunit dissociates and inhibits adenylyl cyclase activity, which in turn leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). acs.org This reduction in cAMP levels affects the activity of downstream effectors such as Protein Kinase A (PKA), ultimately altering cellular function and gene expression.

Beyond the canonical adenylyl cyclase pathway, these receptors can engage other signaling cascades. For instance, GPCRs, including serotonin receptor subtypes, can activate the extracellular signal-regulated kinase (ERK) pathway, which is a critical regulator of cell proliferation, differentiation, and survival. nih.govsci-hub.se Activation of Gα12-proteins, which has been linked to 5-HT7 receptors, can also stimulate Rho family GTPases, influencing the cellular cytoskeleton and neurite outgrowth. nih.gov Therefore, the primary intracellular action of this compound is the inhibition of cAMP production, though modulation of other pathways like the ERK cascade is also a potential consequence of its receptor interactions.

Identification of Critical Conserved Residues in Ligand-Receptor Recognition (e.g., D3.32)

The binding of 2-aminotetralin derivatives, including this compound, to their receptor targets is governed by specific molecular interactions with key amino acid residues within the receptor's binding pocket. For aminergic GPCRs, a highly conserved interaction involves an aspartic acid residue in the third transmembrane helix (TM3), denoted as D3.32 using the Ballesteros-Weinstein numbering scheme. acs.orgmdpi.com

This residue, D3.32 (Asp-110 in the dopamine D3 receptor), is crucial for ligand recognition. mdpi.com The basic nitrogen atom in the aminotetralin structure becomes protonated at physiological pH, acquiring a positive charge. This cationic amine then forms a strong, charge-reinforced hydrogen bond, or salt bridge, with the negatively charged carboxylate side chain of the D3.32 residue. acs.orgmdpi.com This ionic interaction is considered a primary anchor point for the ligand and is essential for high-affinity binding of most aminergic ligands to their respective GPCRs. acs.org

Other conserved residues also contribute to the binding and stabilization of the ligand. In the dopamine D3 receptor, serine residues in TM5 (such as Ser-192 and Ser-196) can form hydrogen bonds with polar groups on the ligand. mdpi.com Furthermore, a cluster of aromatic residues, often found in TM6 (e.g., Trp-342, Phe-345, and Phe-346 in the D3 receptor), creates a hydrophobic pocket that interacts with the aromatic ring system of the aminotetralin ligand through π–π stacking and other non-polar interactions. mdpi.com The precise orientation and engagement with these critical residues determine the ligand's affinity and selectivity for different receptor subtypes.

Receptor Internalization Dynamics Mediated by Stereoisomers

Receptor internalization is a cellular process where receptors are removed from the cell surface and sequestered into the cell's interior, often in response to prolonged or intense agonist stimulation. This mechanism serves as a key feedback loop to prevent overstimulation and is a primary driver of receptor desensitization and drug tolerance. The stereoisomers of this compound exhibit distinct effects on this process, a difference that is directly linked to their functional efficacy.

The (R)-enantiomer, being a full 5-HT1A agonist, induces robust receptor activation. This strong and sustained stimulation is more likely to trigger the cellular machinery responsible for receptor phosphorylation and subsequent internalization. In contrast, the (S)-enantiomer, which acts as a partial agonist or antagonist, causes a less profound activation of the receptor. Consequently, (S)-8-Methoxy-2-aminotetralin is significantly less prone to inducing receptor internalization.

This differential effect has practical implications for research, as the (S)-enantiomer's reduced capacity to cause receptor desensitization makes it a more suitable tool for long-term studies where a stable receptor population at the cell surface is desired. This phenomenon underscores how subtle differences in ligand efficacy at the molecular level can translate into significant differences in cellular adaptation and response dynamics over time.

Preclinical Pharmacological Studies and Experimental Models for 8 Methoxy 2 Aminotetralin Research

In Vitro Receptor Binding and Functional Assays

In vitro assays are fundamental in determining the affinity and functional activity of 8-MeO-2-AT at various neurotransmitter receptors. These studies provide a detailed understanding of the compound's molecular interactions.

Radioligand Competition Binding for Receptor Affinity Determination (e.g., Ki values)

Radioligand binding assays are employed to determine the affinity of 8-MeO-2-AT for specific receptors. nih.gov In these experiments, a radiolabeled ligand with known affinity for the target receptor is incubated with tissue homogenates or cell membranes expressing the receptor. The ability of 8-MeO-2-AT to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Studies have shown that 8-MeO-2-AT and its derivatives exhibit significant affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. For instance, N-phenylalkyl derivatives of 8-methoxy-2-aminotetralin have been evaluated at [3H]-8-OH-DPAT-labeled 5-HT1A sites in rat brain hippocampal membranes, with some analogues displaying high affinity. researchgate.net The 8-methoxy group, in comparison to the 8-hydroxy group in the well-known 5-HT1A agonist 8-OH-DPAT, influences receptor binding by enhancing lipophilicity and stabilizing interactions within hydrophobic pockets of serotonin and dopamine receptors. While the methoxy (B1213986) group eliminates the potential for hydrogen bonding that the hydroxyl group offers, it maintains potency through its electron-donating properties and steric compatibility.

Derivatives of 8-MeO-2-AT have been synthesized and tested for their binding affinity at various receptor subtypes. For example, 8-methoxy-2-(N-2'-chloropropyl, N-propyl) aminotetralin, an alkylating agent, has been shown to irreversibly block [3H]-PAT and [3H]-5-HT binding to 5-HT1A and 5-HT1B sites in rat hippocampal membranes. nih.gov This irreversible binding suggests a strong and stable interaction with these receptor sites. nih.gov Furthermore, studies on conformationally restricted analogues of 8-methoxy-2-(di-n-propylamino)-tetralin have been conducted to investigate their binding at 5-HT1A and D2 receptors. nih.gov Research has also explored the affinity of 2-aminotetralins for dopamine D2, D3, and D4 receptors, highlighting the relevance of D2 agonist binding in determining receptor subtype selectivity. axonmedchem.com

Table 1: Receptor Binding Affinities (Ki values) of this compound Derivatives

| Compound | Receptor | Ki (nM) | Reference |

|---|---|---|---|

| 8-methoxy-2-(N-2'-chloropropyl, N-propyl) aminotetralin | 5-HT1A | Irreversible | nih.gov |

| 8-methoxy-2-(N-2'-chloropropyl, N-propyl) aminotetralin | 5-HT1B | Irreversible | nih.gov |

Cell-Based Functional Activity Measurements (e.g., cAMP accumulation, receptor phosphorylation)

Cell-based functional assays are critical for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the downstream signaling events that occur after the compound binds to the receptor.

One common method is the cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay. nih.govcreativebiomart.net This assay is particularly useful for G protein-coupled receptors (GPCRs) that are coupled to adenylyl cyclase. uni-regensburg.de For instance, activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels, while activation of Gi-coupled receptors inhibits adenylyl cyclase, resulting in a decrease in cAMP. creativebiomart.netuni-regensburg.de The functional activity of 8-MeO-2-AT and its analogues has been assessed using such assays in cell lines expressing specific receptor subtypes. nih.gov For example, the effects of 5-substituted-2-aminotetralins on cAMP accumulation have been measured in cells expressing α2A- and α2C-adrenergic receptors. nih.gov These studies have revealed that certain analogues can act as partial agonists at α2A-adrenergic receptors while functioning as inverse agonists at α2C-adrenergic receptors, demonstrating a complex pharmacological profile. nih.govacs.org

Receptor phosphorylation is another key downstream event that can be measured to assess functional activity. Agonist binding to a GPCR can lead to its phosphorylation by G protein-coupled receptor kinases (GRKs), which is a critical step in receptor desensitization and internalization. Assays that measure receptor phosphorylation can therefore provide insights into the efficacy of a compound and its potential to induce tolerance.

In Vivo Animal Models for Neuropharmacological Evaluation

In vivo animal models are indispensable for evaluating the neuropharmacological effects of 8-MeO-2-AT in a whole-organism context. These models allow for the assessment of behavioral and physiological responses to the compound.

Behavioral Assays

Behavioral assays in animals are used to investigate the effects of 8-MeO-2-AT on various aspects of behavior, such as locomotion and the subjective effects of the drug.

Locomotor activity is a commonly used measure to assess the stimulant or sedative effects of a compound. The reserpinized mouse model is a classic paradigm used to screen for compounds with potential antidepressant or stimulant activity. Reserpine is a drug that depletes monoamines (dopamine, norepinephrine, and serotonin) in the brain, leading to a state of profound hypoactivity and sedation. nih.gov Compounds that can reverse this reserpine-induced hypoactivity are thought to do so by enhancing monoaminergic neurotransmission.

Studies have shown that some 5-substituted-8-methoxy-2-aminotetralin compounds can potentiate the locomotor activity induced by apomorphine (B128758) in reserpinized mice. nih.govresearchgate.net This effect is believed to result from the activation of central alpha-1 adrenoceptors. nih.govresearchgate.net In some cases, high doses of these aminotetralin compounds can induce locomotor activity in reserpinized mice even without the co-administration of apomorphine. nih.govresearchgate.net This suggests a direct or indirect agonistic effect on receptors that mediate motor activity. The ability of these compounds to penetrate the blood-brain barrier is a crucial factor in their central activity. nih.govresearchgate.net

Drug discrimination is a sophisticated behavioral paradigm used to assess the subjective effects of a drug in animals. In this procedure, animals are trained to recognize the interoceptive (internal) cues produced by a specific drug and to make a differential response to receive a reward. For example, an animal might be trained to press one lever after receiving the training drug and another lever after receiving a saline injection.

Once the animal has learned to discriminate between the drug and saline, other compounds can be tested to see if they substitute for the training drug. If a test compound produces a similar subjective state to the training drug, the animal will respond on the drug-appropriate lever. This allows researchers to classify the subjective effects of novel compounds and to investigate the receptor mechanisms underlying these effects. While specific drug discrimination studies focusing solely on this compound are not detailed in the provided context, this paradigm is a standard tool in neuropharmacology for characterizing the in vivo effects of psychoactive compounds. researchgate.net For example, studies have used this method to investigate the stimulus properties of various aminotetralin derivatives and to differentiate the roles of different serotonin receptor subtypes in their effects.

Evaluation of Sedative and Analgesic Effects

The sedative and analgesic properties of 2-aminotetralin derivatives have been a subject of investigation in preclinical studies. Research on 5,8-dimethoxylated derivatives of 2-aminotetralin (2-AT) compared their effects to established agents like clonidine (B47849), methoxamine (B1676408), and phenylephrine (B352888) in tests for sedation, which was measured by the inhibition of exploratory activity, and analgesia. In these evaluations, the 2-AT derivatives were found to be less potent than clonidine but more potent than either methoxamine or phenylephrine. researchgate.net The involvement of alpha-2-adrenoceptors in mediating these behavioral effects was suggested by the antagonism of the 2-AT derivative, DR-31, and clonidine by yohimbine (B192690) in both sedation and analgesia tests. researchgate.net